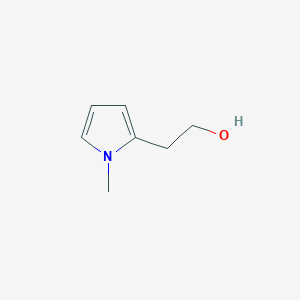

2-(1-methyl-1H-pyrrol-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5,9H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUIUYMLDSTENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Pyrrole Derivatives in Organic Synthesis

Pyrrole (B145914) and its derivatives are five-membered aromatic heterocycles that are integral to a vast array of biologically active molecules. ontosight.ai Their structural motif is found in vital natural products such as heme, chlorophyll, and vitamin B12. In the realm of synthetic chemistry, pyrrole-containing compounds have garnered immense interest due to their diverse pharmacological properties, which include anticancer, antimicrobial, and antiviral activities.

The versatility of the pyrrole ring allows it to serve as a valuable scaffold in drug discovery. ontosight.ai Medicinal chemists frequently utilize this heterocycle as a building block to construct more complex molecules with tailored biological functions. ontosight.ai The ability to functionalize the pyrrole ring at various positions enables the fine-tuning of a compound's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile.

Structural Framework and Functional Group Characterization of 2 1 Methyl 1h Pyrrol 2 Yl Ethanol

The compound 2-(1-methyl-1H-pyrrol-2-yl)ethanol, also known by its synonym 1-methyl-1H-pyrrole-2-ethanol, possesses a distinct molecular architecture. Its structure is composed of a central N-methylated pyrrole (B145914) ring substituted at the 2-position with an ethanol (B145695) group (-CH₂CH₂OH).

The key functional groups that define its chemical behavior are the N-methylpyrrole ring and the primary alcohol. The pyrrole ring is an electron-rich aromatic system, and the methyl group on the nitrogen atom (position 1) influences its reactivity. solubilityofthings.com The primary alcohol group provides a site for various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification. This hydroxyl group also increases the compound's polarity.

While specific experimental spectroscopic data such as detailed NMR or IR spectra for this exact compound are not widely documented in the surveyed literature, its fundamental properties can be derived from its structure.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-methyl-1H-pyrrole-2-ethanol |

Research Landscape and Scope for 2 1 Methyl 1h Pyrrol 2 Yl Ethanol Studies

Direct Synthesis Approaches to this compound

Direct synthesis of this compound has been achieved through methods such as the ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde. One specific example is the reaction with acetylene (B1199291) in a superbasic system of KOH-DMSO-H2O under atmospheric pressure, which yielded 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol for the first time. researchgate.net Subsequent reduction of the alkyne would lead to the desired ethanol (B145695) derivative.

Another approach involves the reaction of N-methylpyrrole with arylhydrazine hydrochloride salts in the presence of a base like sodium hydroxide (B78521). tandfonline.com This method, however, typically results in arylated N-methylpyrrole derivatives. tandfonline.comresearchgate.net

Precursor-Based Synthesis Strategies for the Pyrrole (B145914) Ring

A common and versatile strategy for synthesizing substituted pyrroles, including precursors for this compound, involves the construction of the pyrrole ring from acyclic precursors. This allows for a high degree of control over the substitution pattern of the final molecule.

Multi-Component Reactions for Pyrrole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a pyrrole derivative. rsc.orgbohrium.comresearchgate.netorientjchem.org These reactions are valued for their atom economy and operational simplicity. orientjchem.org Various MCRs have been developed for pyrrole synthesis, often utilizing starting materials like 1,3-dicarbonyl compounds, aldehydes, amines, and nitroalkanes. bohrium.comthieme-connect.de For instance, a four-component coupling of amines, 1,3-dicarbonyl compounds, aldehydes, and nitroalkanes catalyzed by iron(III) chloride can produce tetrasubstituted pyrroles. thieme-connect.de The use of arylglyoxals in MCRs has also been extensively reviewed as a route to polysubstituted pyrroles. semanticscholar.org

Table 1: Examples of Multi-Component Reactions for Pyrrole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Amines, 1,3-dicarbonyls, aldehydes, nitroalkanes | Iron(III) chloride | Tetrasubstituted pyrroles | thieme-connect.de |

| Arylglyoxals, β-dicarbonyls, ammonium (B1175870) acetate (B1210297) | Ultrasound irradiation | Tetrasubstituted pyrroles | semanticscholar.org |

| Acetophenone, N,N-dimethylformamide dimethylacetal, amines, arylglyoxals, malononitrile (B47326) | Methanol (B129727), reflux | Polysubstituted pyrrole cyanoacetamides | semanticscholar.org |

| Aromatic amines, arylglyoxals, dialkyl acetylenedicarboxylate, Meldrum's acid/dimedone | Ethanol, room temperature | Polysubstituted pyrroles | semanticscholar.org |

Cyclocondensation Pathways for Pyrrole Ring Formation

Cyclocondensation reactions are a cornerstone of pyrrole synthesis. The Paal-Knorr synthesis, a classic example, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. acs.orgrsc.orgrsc.org This method is widely used due to the accessibility of the starting materials. acs.org Variations of the Paal-Knorr reaction have been developed using different catalysts and conditions to improve yields and substrate scope. researchgate.net For instance, the reaction can be catalyzed by solid acids like H-form zeolite H-Y(2.6). rsc.org

Another significant cyclocondensation method is the Knorr pyrrole synthesis, which typically involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group. wikipedia.org The Hantzsch pyrrole synthesis is another related method based on the reaction of a β-enaminone with an α-haloketone. researchgate.net

Table 2: Key Cyclocondensation Reactions for Pyrrole Synthesis

| Reaction Name | Key Reactants | General Product | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, primary amine/ammonia | N-Substituted or NH-pyrrole | acs.orgrsc.orgrsc.org |

| Knorr Pyrrole Synthesis | α-Amino ketone, activated methylene compound | Substituted pyrrole | wikipedia.org |

| Hantzsch Pyrrole Synthesis | β-Enaminone, α-haloketone | Substituted pyrrole | researchgate.net |

Knoevenagel Condensation in Pyrrole Derivative Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org While not a direct method for forming the pyrrole ring itself, it is a crucial reaction for synthesizing precursors and derivatives. For example, it can be used to create α,β-unsaturated ketones which can then undergo further reactions to form heterocyclic systems. wikipedia.org The reaction of 1-methylpyrrole-2-carboxaldehyde (B72296) with malononitrile in refluxing ethanol is an application of this type of condensation, leading to 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. nih.gov The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Introduction of the Ethanol Moiety

Once the N-methylpyrrole core is synthesized, or if a suitable precursor is available, the ethanol side chain can be introduced or formed.

Reduction of Carbonyl Precursors to the Hydroxyl Group

A common and effective method for creating the ethanol group is through the reduction of a corresponding carbonyl precursor, such as an aldehyde, ketone, or ester. libretexts.org For the synthesis of this compound, a precursor like 1-methyl-1H-pyrrole-2-carbaldehyde or a derivative of 2-acetyl-1-methyl-1H-pyrrole would be reduced.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent suitable for reducing aldehydes and ketones, while LiAlH₄ is more powerful and can reduce carboxylic acids and esters to primary alcohols as well. libretexts.org The general process involves the delivery of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.org

Table 3: Common Reducing Agents for Carbonyl to Alcohol Transformation

| Reducing Agent | Abbreviation | Typical Substrates | Notes | Reference |

| Sodium borohydride | NaBH₄ | Aldehydes, Ketones | Milder, more selective | libretexts.org |

| Lithium aluminum hydride | LiAlH₄ | Aldehydes, Ketones, Carboxylic acids, Esters | More reactive, less selective | libretexts.org |

Alkylation and Acylation Strategies for Side Chain Attachment

The introduction of an ethanol side chain at the C-2 position of the N-methylpyrrole ring is a critical step in the synthesis of the target compound. A direct and effective method involves the reduction of a precursor acid. Specifically, this compound can be synthesized by the reduction of 1-methyl-1H-pyrrole-2-acetic acid. prepchem.com This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride in an ether solvent, such as 1,1'-oxybisethane. prepchem.com The process involves the dropwise addition of the acetic acid derivative to the reducing agent, followed by a period of reflux and subsequent purification by column chromatography to yield the desired alcohol. prepchem.com

Acylation reactions provide another versatile route to functionalize the pyrrole ring, generally at the 2-position, which can then be further elaborated into the ethanol side chain. wikipedia.org Friedel-Crafts acylation of N-methylpyrrole can introduce an acetyl group, yielding 2-acetyl-1-methylpyrrole (B1200348). orgsyn.org While reduction of this ketone would lead to a 1-hydroxyethyl side chain, it serves as a key intermediate that could potentially be homologated to the desired 2-hydroxyethyl group. Acylation can be performed with various reagents, including acid chlorides and anhydrides, sometimes requiring a catalyst. wikipedia.org For instance, the Vilsmeier-Haack reaction can be used to form pyrrole aldehydes, which are also valuable precursors for side-chain extension. wikipedia.org

Furthermore, direct alkylation strategies have been explored. The reaction of pyrrole derivatives with ethylene (B1197577) oxide presents a potential pathway. While studies on pyrrolylmagnesium halides have shown that the reaction with ethylene oxide can lead to 2-(pyrrol-1-yl)ethanol, careful control of reactants and conditions is necessary to favor C-alkylation over N-alkylation. mdma.ch Another approach involves the synthesis of 1-aroylmethylpyrroles, which can be subsequently reduced with agents like sodium borohydride to yield the corresponding racemic ethanol derivatives. semanticscholar.org

N-Methylation Techniques for Pyrrole Nitrogen

The introduction of a methyl group onto the pyrrole nitrogen is a fundamental step in the synthesis of N-methylated pyrrole derivatives. This transformation is typically carried out on a pyrrole ring that may or may not already possess the desired C-2 side chain. A widely used method involves the deprotonation of the N-H bond of the pyrrole ring, followed by quenching with an electrophilic methyl source. wikipedia.org

Due to the acidity of the N-H proton (pKa ≈ 17.5), a sufficiently strong base can form the pyrrolide anion. wikipedia.org This anion can then react with an electrophile such as iodomethane (B122720) (methyl iodide) to afford the N-methylated product. wikipedia.org The choice of base and solvent is crucial, as it can influence the regioselectivity of subsequent reactions. More ionic nitrogen-metal bonds, formed with bases like sodium hydride (NaH) or potassium hydride (KH) in solvating solvents, generally favor N-alkylation. wikipedia.org

Alternative N-methylation techniques exist, such as the use of diazomethane, which was observed to cause N-methylation during an attempted reaction on a pyrrole acid chloride. cdnsciencepub.com In recent years, the use of ionic liquids as reaction media has been shown to facilitate highly regioselective N-substitution of pyrroles with alkyl halides. organic-chemistry.org

Optimization of Synthetic Conditions

Optimizing reaction conditions is paramount for maximizing yield, minimizing side products, and ensuring the sustainability of the synthesis of N-methylpyrrole derivatives. Key parameters include the choice of solvent, control of temperature and pressure, and the use of modern synthetic aids like microwave irradiation and specialized catalytic systems.

Solvent Selection and Reaction Medium Effects

The reaction medium can profoundly influence the outcome of pyrrole synthesis and functionalization. In some cases, solvent-free conditions have proven most effective. For example, in the direct arylation of N-methylpyrrole, reactions attempted in various polar and nonpolar solvents were unsuccessful, with the best yields achieved when the reaction was run neat (without solvent). acs.org Similarly, the Paal-Knorr synthesis of N-substituted pyrroles has been efficiently conducted under solvent-free conditions, often with catalytic assistance. mdpi.com

However, in many other procedures, the choice of solvent is critical. For the Friedel-Crafts benzoylation of N-methylpyrrole within a resorcinarene (B1253557) capsule, water-saturated chloroform (B151607) was used. nih.gov A systematic study on a different pyrrole synthesis examined a wide range of solvents—including DMSO, DMF, toluene, THF, and acetonitrile—to enhance the conversion of starting materials. researchgate.net For the Paal-Knorr condensation, water has been employed as a green and effective solvent, although optimal temperatures may be required. pensoft.net The use of alternative solvents like 1,4-dioxane (B91453) has also been reported for specific catalytic syntheses of N-substituted pyrroles. beilstein-journals.org Furthermore, ionic liquids have emerged as a medium that can promote high regioselectivity in the N-alkylation of pyrroles. organic-chemistry.org

| Reaction Type | Solvent/Condition | Observation/Outcome | Reference |

|---|---|---|---|

| Direct Arylation | Solvent-Free | Best yields obtained; polar and nonpolar solvents were unsuccessful. | acs.org |

| Paal-Knorr Synthesis | Solvent-Free | Efficient synthesis of N-substituted pyrroles. | mdpi.com |

| Friedel-Crafts Benzoylation | Water-Saturated CHCl₃ | Effective medium when using a supramolecular capsule catalyst. | nih.gov |

| Paal-Knorr Condensation | Water | High yields achieved at an optimal temperature of 150°C. | pensoft.net |

| N-Alkylation | Ionic Liquids ([Bmim][PF₆]) | Highly regioselective N-substitution. | organic-chemistry.org |

| Catalytic Synthesis | 1,4-Dioxane | Optimal solvent for Sc(OTf)₃-catalyzed synthesis of N-substituted pyrroles. | beilstein-journals.org |

Temperature and Pressure Control

Temperature is a critical parameter that must be carefully controlled to achieve desired outcomes in pyrrole synthesis. In the Knorr pyrrole synthesis, while the initial nitrosation step is tolerant of temperatures up to 40°C, the main condensation reaction is often exothermic and may require external cooling to prevent side reactions. wikipedia.org Temperature optimization studies are common; for instance, a Paal-Knorr reaction catalyzed by alumina (B75360) found 60°C to be the optimal temperature, as higher temperatures led to diminished yields due to the formation of unwanted byproducts. mdpi.com In contrast, some microwave-assisted syntheses may require higher temperatures, such as 150°C, to drive the reaction to completion efficiently. pensoft.net The synthesis of N-methyl pyrrole from furan (B31954) and methylamine (B109427) has been conducted at very high temperatures, exceeding 400°C, in the presence of a dehydration catalyst. google.com

Pressure can also be a key variable, particularly in hydrogenation reactions. For example, the synthesis of N-methyl pyrrolidone from N-methyl succinimide (B58015) involves a hydrogenation step that is preferably performed in a high-pressure autoclave to ensure efficient conversion. google.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages for the preparation of pyrrole derivatives. The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields. pensoft.netgoogle.com

Numerous protocols for pyrrole synthesis have been adapted for microwave irradiation. A one-pot, solvent-free, and catalyst-free synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been successfully achieved using microwave heating. researchgate.net This approach is lauded as an environmentally friendly method due to the elimination of solvents and the increased energy efficiency. researchgate.net Microwave synthesizers allow for rapid and precise temperature control, which can lead to selective product formation and minimization of side products. nih.gov Reviews on the topic highlight that microwave irradiation can significantly accelerate the production of various pyrroles compared to conventional heating methods and can even alter the regioselectivity of the final product in some cases. pensoft.net

| Synthesis | Conventional Method Time | Microwave-Assisted Time | Key Advantage | Reference |

|---|---|---|---|---|

| N-Methyl Pyrrolidone Synthesis | 5-6 hours | 2-5 minutes | Drastic reduction in reaction time and energy input. | google.com |

| Py-Im Polyamide Coupling Cycle | ≥190 minutes (at RT) | 25 minutes | Significantly faster coupling times for solid-phase synthesis. | nih.govacs.org |

| Paal-Knorr Condensation | Several hours | 15 minutes | Drastically reduced reaction times. | pensoft.net |

| Clauson-Kaas Synthesis | N/A | 20 minutes | Solvent-free conditions, optimal temperature 120°C. | pensoft.net |

Catalytic Systems in N-Methylpyrrole Synthesis

Catalysis plays a central role in the synthesis of N-methylpyrroles, enabling a wide range of transformations with high efficiency and selectivity. Both metal-based and organocatalytic systems are widely employed.

Transition metals, particularly palladium, are frequently used for cross-coupling reactions to form C-C bonds, such as in the arylation of pyrroles. acs.orgnih.gov However, concerns about cost and environmental impact have driven the development of catalyst-free methods or systems using cheaper, more benign metals like iron or copper. nih.govnumberanalytics.com A notable example is the transition-metal-free oxidative radical arylation of N-methylpyrrole using air as the oxidant. acs.orgnih.gov For hydrogenation reactions, specific hydrogenating catalysts are employed. google.com

A variety of other catalytic systems have been developed for specific pyrrole syntheses:

Purification and Isolation Methodologies

The purification and isolation of this compound and its analogs are critical steps following their synthesis to remove unreacted starting materials, catalysts, and byproducts. The methodologies employed are largely dependent on the physical properties of the target compound (e.g., boiling point, polarity) and the nature of the impurities present in the crude reaction mixture. Standard laboratory techniques such as extraction, distillation, and chromatography are commonly utilized.

Following synthesis, a typical workup procedure involves an initial extraction phase. For instance, in the synthesis of this compound via the reduction of 1-methyl-1H-pyrrole-2-acetic acid with lithium aluminium hydride, the reaction is first quenched with water and a sodium hydroxide solution. prepchem.com The resulting precipitate is filtered, and the product is extracted from the solid residue and aqueous phase using an organic solvent like 1,1'-oxybisethane (diethyl ether). prepchem.com This liquid-liquid extraction separates the desired ethanol derivative from inorganic salts and other water-soluble impurities.

For pyrrole derivatives in general, which can be present in complex mixtures like coal tar or bone oil, initial purification may involve washing with dilute acid and then alkali to remove basic and acidic impurities, respectively. bhu.ac.in More advanced extraction techniques, often applied to complex natural products containing pyrrole moieties like pyrrolizidine (B1209537) alkaloids, include methods such as Soxhlet extraction, maceration, and percolation, which can be tailored by solvent choice and temperature. mdpi.comphytojournal.comthieme-connect.com

The primary methods for obtaining high-purity this compound and related compounds are column chromatography and distillation.

Column Chromatography

Column chromatography is a widely used and effective method for the purification of N-methylpyrrole ethanol derivatives due to its high resolving power. The choice of stationary phase and eluent system is crucial for successful separation.

For the specific purification of this compound, silica (B1680970) gel is a common stationary phase. An eluent system of trichloromethane and methanol in a 93:7 ratio has been successfully used to isolate the pure compound from the oily residue obtained after initial extraction and solvent evaporation. prepchem.com Similarly, flash column chromatography using a petroleum ether and ethyl acetate (EtOAc) mixture (8:2) is effective for purifying the related ketone, 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-one. rsc.org The versatility of silica gel chromatography is demonstrated by its application across a range of substituted pyrroles, with eluent systems tailored to the polarity of the specific derivative. worktribe.comthieme-connect.de For example, other systems used for pyrrole derivatives include petroleum ether/EtOAc (80:1) and EtOAc/hexane (1:100). thieme-connect.de

Table 1: Examples of Chromatographic Purification for N-Methylpyrrole Derivatives

| Compound | Purification Method | Stationary Phase | Eluent System | Reference |

|---|---|---|---|---|

| This compound | Column Chromatography | Silica Gel | Trichloromethane / Methanol (93:7) | prepchem.com |

| 1-(1-Methyl-1H-pyrrol-2-yl)prop-2-yn-1-one | Flash Chromatography | Silica Gel | Petroleum Ether / EtOAc (8:2) | rsc.org |

| Diethyl 1,5-Diphenyl-1H-pyrrole-2,3-dicarboxylate | Column Chromatography | Silica Gel | Not specified | thieme-connect.de |

| Monofluorinated pyrrole-2-carboxylate derivative | Column Chromatography | Not specified | Not specified | worktribe.com |

| Methyl 1-(2-hydroxyethyl)-3-methoxycarbonyl-4-methylpyrrol-2-acetate | Column Chromatography | Silica Gel | Hexane / EtOAc (7:3) | cdnsciencepub.com |

Distillation

Distillation is an effective purification technique for thermally stable, volatile liquid pyrrole derivatives. It is particularly useful for separating the product from non-volatile impurities such as polymers or salts, or from solvents used during the reaction.

For N-methylpyrrole itself, atmospheric distillation is a viable purification method. google.com For higher boiling point derivatives like N-methylpyrrole ethanols, distillation under reduced pressure (vacuum distillation) is necessary to prevent decomposition at high temperatures. For example, the related compound 3-(1-Hydroxybutyl)-1-methylpyrrole can be purified by distillation at a reduced pressure of 0.05 mm, with the pure fraction collected at 90–94°C. orgsyn.org Patents describing the purification of crude pyrroles often specify treatment with an acid (e.g., formic acid) to convert basic impurities like pyrrolidines into non-volatile salts, followed by distillation of the pure pyrrole at reduced pressure (e.g., 20-300 mbar) and controlled bottom temperatures (e.g., 60-90°C). google.comgoogle.com

Table 2: Distillation Parameters for Pyrrole Derivatives

| Compound | Distillation Type | Pressure | Boiling Point | Reference |

|---|---|---|---|---|

| N-methylpyrrole | Atmospheric Distillation | Atmospheric | Not specified | google.com |

| 3-(1-Hydroxybutyl)-1-methylpyrrole | Vacuum Distillation | 0.05 mm | 90-94 °C | orgsyn.org |

| Crude Pyrroles | Vacuum Distillation | 20-300 mbar | Bottom temp. 60-90 °C | google.com |

Other purification methods such as recrystallization may be applicable if the N-methylpyrrole ethanol derivative is a solid at room temperature and a suitable solvent system can be identified. google.com The final choice of purification strategy often involves a combination of these techniques to achieve the desired level of purity for subsequent use.

Reactions Involving the Hydroxyl Functional Group

The ethanol side chain, and specifically its terminal hydroxyl group, is the site of numerous classical alcohol reactions. These transformations are fundamental in synthetic chemistry for modifying the side chain to introduce new functionalities.

Oxidation Reactions to Carbonyls and Carboxylic Acids

As a primary alcohol, the hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.orglibretexts.org

Partial oxidation to the corresponding aldehyde, 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde, requires the use of milder oxidizing agents or careful control of the reaction conditions to prevent over-oxidation. acs.org Reagents such as Pyridinium Chlorochromate (PCC) are commonly employed for this type of transformation, effectively halting the oxidation at the aldehyde stage. researchgate.net Another approach involves using catalyst systems like (bpy)Cu(I)/TEMPO with air as the oxidant, which provides high chemoselectivity for aldehydes. acs.org In a biosynthetic context, primary alcohols on pyrrole-containing molecules can be oxidized to aldehydes. wikipedia.org

Complete oxidation to the carboxylic acid, 2-(1-methyl-1H-pyrrol-2-yl)acetic acid, is achieved using strong oxidizing agents, often in excess and with heating. libretexts.orglibretexts.org A common laboratory method involves heating the alcohol under reflux with an acidic solution of potassium dichromate(VI) or sodium dichromate(VI). libretexts.orglibretexts.org The reaction proceeds through the intermediate aldehyde, which is further oxidized in situ. libretexts.org Other reagents capable of this transformation include potassium permanganate (B83412) and chromium trioxide. The oxidation of related pyrrole aldehydes to their corresponding carboxylic acids has also been demonstrated. cdnsciencepub.com However, some pyrrole aldehydes have shown low yields in oxidation reactions, suggesting potential for degradation of the pyrrole ring under harsh oxidative conditions. researchgate.net

Table 1: Oxidation Reactions of the Hydroxyl Group This table is interactive. Click on the headers to sort.

| Product | Reagent(s) | Conditions | Reaction Type |

|---|---|---|---|

| 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | Partial Oxidation |

| 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde | (bpy)Cu(I)/TEMPO, Air | Room Temperature | Partial Oxidation |

| 2-(1-methyl-1H-pyrrol-2-yl)acetic acid | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Heat under reflux | Complete Oxidation |

| 2-(1-methyl-1H-pyrrol-2-yl)acetic acid | Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | Complete Oxidation |

Reduction Reactions to Alkyl Groups

The direct reduction of a hydroxyl group to an alkyl group (deoxygenation) is not a straightforward transformation. The hydroxyl group is a poor leaving group, and therefore, this conversion is typically carried out via a two-step sequence. First, the alcohol is converted into a derivative with a better leaving group, such as a tosylate ester or a halide. This intermediate is then reduced to the corresponding alkane, 2-ethyl-1-methyl-1H-pyrrole.

One common method is the reduction of a tosylate ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄). Another well-known method is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiono-ester followed by radical-initiated reduction with a tin hydride. A related reduction of an α-hydroxy ester on a pyrrole derivative to an acetic acid ester has been accomplished using a mixture of triphenylphosphine (B44618) and triphenylphosphine diiodide, effectively achieving the deoxygenation of the hydroxyl group. cdnsciencepub.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group (-OH) is a strong base and consequently a poor leaving group, which prevents direct nucleophilic substitution reactions. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group. This is typically achieved by protonating it in a strong acid to form -OH₂⁺, which can leave as a water molecule, or by converting it into a sulfonate ester (e.g., tosylate, mesylate) or an alkyl halide. libretexts.orgmsu.edu

Once activated, the side chain can undergo Sₙ2 reactions with various nucleophiles. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol into the corresponding 2-(2-chloroethyl)-1-methyl-1H-pyrrole or 2-(2-bromoethyl)-1-methyl-1H-pyrrole, respectively. These halides can then be readily displaced by nucleophiles like cyanide, amines, or thiolates. The conversion of a similar N-pyrrolyl-protected alcohol to the corresponding iodide has been achieved using Appel-reaction conditions (triphenylphosphine and iodine). nih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, which are common transformations for primary alcohols.

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative to form an ester.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) establishes an equilibrium that produces the corresponding ester and water.

Reaction with Acyl Chlorides: A more vigorous and irreversible method involves reacting the alcohol with an acyl chloride (R-COCl). libretexts.orgsavemyexams.com The reaction is typically rapid at room temperature and produces the ester along with hydrogen chloride gas. libretexts.org

Reaction with Acid Anhydrides: Acid anhydrides ((RCO)₂O) can also be used for esterification, often with a base catalyst, in a reaction that is less vigorous than with acyl chlorides but more efficient than Fischer esterification.

Etherification involves the conversion of the alcohol's -OH group into an ether (-OR) group. The most common method is the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide (R'-X) in an Sₙ2 reaction to form the ether. msu.edu

Table 2: Esterification and Etherification Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Class | Notes |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R'COOH), H⁺ catalyst | Ester | Reversible equilibrium reaction. |

| Acylation | Acyl Chloride (R'COCl) | Ester | Vigorous, irreversible reaction. libretexts.org |

| Acylation | Acid Anhydride (B1165640) ((R'CO)₂O) | Ester | Generally requires a catalyst. |

Reactions of the N-Methylpyrrole Ring System

The N-methylpyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are influenced by the existing N-methyl and 2-(2-hydroxyethyl) substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. The N-methyl group is an activating group, and substitution on 1-methylpyrrole (B46729) itself typically occurs at the C2 (α) position. cdnsciencepub.com With the C2 position occupied by the ethanol side chain in this compound, electrophilic attack is directed to the remaining open positions on the ring (C3, C4, and C5). The ethyl substituent at C2 is also an activating, ortho-, para-director (directing to C3 and C5). The combined directing effects and the inherent reactivity of the pyrrole nucleus will determine the final product distribution.

Halogenation: Pyrroles react vigorously with halogens. Chlorination of 1-methylpyrrole has been studied, demonstrating the high reactivity of the ring. rsc.org Substitution would be expected to occur preferentially at the C5 position, which is alpha to the nitrogen and para to the C2-substituent.

Nitration: Direct nitration of pyrroles requires mild conditions, such as using nitric acid in acetic anhydride, to avoid polymerization. quimicaorganica.org Nitration of 1-methylpyrrole gives a mixture of 2- and 3-nitro products. cdnsciencepub.com For a 2-substituted 1-methylpyrrole, nitration is expected to favor the C5 and C3 positions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the pyrrole ring using an acyl chloride or anhydride and a Lewis acid catalyst, though catalyst-free methods have also been developed. acs.orgmasterorganicchemistry.com For 1-methylpyrrole, acylation occurs predominantly at the C2-position. cdnsciencepub.comnih.govorgsyn.org With the C2 position blocked, acylation would likely occur at C5 or C4. Studies on 2-acetyl-1-methylpyrrole show that further acylation occurs at the C4 position. cdnsciencepub.com

Vilsmeier-Haack Reaction: This is a mild method for formylating (adding a -CHO group) electron-rich aromatic rings using a phosphorus oxychloride and a substituted formamide (B127407) (like DMF). wikipedia.org The reaction on 1-methylpyrrole gives 1-methylpyrrole-2-carboxaldehyde. cdnsciencepub.com For the 2-substituted target molecule, formylation would be expected at an available position, likely C5.

Table 3: Electrophilic Aromatic Substitution on the N-Methylpyrrole Ring This table is interactive. Click on the headers to sort.

| Reaction | Reagent(s) | Typical Product(s) | Notes |

|---|---|---|---|

| Halogenation | X₂ (e.g., Cl₂, Br₂) | Halogenated pyrrole derivative | Vigorous reaction; substitution expected at C5, C3, or C4. |

| Nitration | HNO₃ / Acetic Anhydride | Nitro-pyrrole derivative | Mild conditions needed to prevent polymerization. quimicaorganica.org |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | Acyl-pyrrole derivative | Acylation expected at C5 or C4. cdnsciencepub.com |

Functionalization at Different Pyrrole Ring Positions

The pyrrole ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substitution pattern is dictated by the directing effects of the N-methyl group and the 2-ethanol substituent. Generally, functionalization occurs preferentially at the α-positions (C5) or the β-positions (C3 and C4) of the pyrrole ring.

Research has shown that direct electrophilic substitution on the pyrrole ring can be challenging to control. For instance, acylation of 1-methylpyrrole can yield a mixture of both 2- and 3-acetyl-1-methylpyrrole, with the 2-substituted product often being major. orgsyn.org However, specific methodologies have been developed to achieve regioselective functionalization. A photochemical method involving the addition of aldehydes to 1-methylpyrrole has been used to introduce hydroxyalkyl groups at the 3-position, a transformation that is difficult to achieve through conventional electrophilic substitution. orgsyn.org This initial photoadduct, an oxetane, readily rearranges to the 3-(hydroxyalkyl)pyrrole derivative. orgsyn.org

Furthermore, (fluoro)alkylation reactions of pyrroles typically proceed at an unsubstituted α-position. researchgate.net Iron-containing catalysts have been employed to synthesize alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from 1-methyl-1H-pyrrole, carbon tetrachloride, and various alcohols, demonstrating functionalization at the C2 and C5 positions. researchgate.net Regioselective lithiation followed by quenching with an electrophile is another powerful strategy for introducing substituents at specific positions on the pyrrole ring. researchgate.net

The following table summarizes various functionalization reactions on the 1-methylpyrrole core, which is central to this compound.

| Reaction Type | Position(s) Functionalized | Reagents/Conditions | Product Type |

| Acylation | C2 and C3 | Acylating agents | 2- and 3-Acylpyrroles orgsyn.org |

| Photoaddition | C3 | Aldehydes, hv | 3-(Hydroxyalkyl)pyrroles orgsyn.org |

| (Fluoro)alkylation | C2 or C5 (α-position) | Alkylating agents | C-Alkylpyrroles researchgate.net |

| Carboxylation | C2 and C5 | CCl4, Alcohols, Fe-catalyst | Pyrrole-2,5-dicarboxylates researchgate.net |

| Formylation | C2 | Dichloro(methoxy)methane, AlCl3 | 2-Formylpyrrole semanticscholar.org |

| Bromination | C4 | Bromine, DMF, K2CO3 | 4-Bromopyrrole derivative semanticscholar.org |

Cycloaddition Reactions Involving the Pyrrole Moiety

The pyrrole ring can participate in cycloaddition reactions, acting as a diene or a dienophile, leading to the formation of more complex heterocyclic systems. These reactions expand the synthetic utility of pyrrole derivatives beyond simple substitution.

One notable example is the [3+2] cycloaddition. While often used to synthesize the pyrrole ring itself, derivatives can also undergo such reactions. For instance, isocyanides can react with certain activated species in a [3+2] cyclization to form substituted pyrroles. mdpi.com Another approach involves the Huisgen 1,4-dipolar cycloaddition, where zwitterionic intermediates prepared from aza-arenes and electron-deficient alkynes react with activated alkenes. beilstein-journals.org

Formal [2+2] cycloaddition reactions have also been reported with systems containing reactive double bonds, leading to unique bicyclic products. beilstein-journals.org The pyrrole moiety can also be incorporated into larger structures through domino reactions that involve a cycloaddition step. For example, a sequence involving nucleophilic addition, cycloaddition, denitrogenation, and aromatization has been developed for the synthesis of complex pyrroles. organic-chemistry.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways.

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions are vital for constructing fused heterocyclic systems containing the pyrrole nucleus. A common strategy involves the intramolecular cyclization of a suitably substituted pyrrole derivative. For example, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamines proceeds via an intramolecular cyclocondensation. mdpi.com The proposed mechanism involves a base-mediated deprotonation, followed by a 5-exo-trig cyclization. mdpi.comresearchgate.net Steric and electronic factors of the substituents play a significant role in the reaction's efficiency. mdpi.com

In the formation of pyrrolo[2,3-b]pyridines, a proposed pathway begins with the condensation between a 2-aminopyrrole derivative and an active methylene compound, initiating with the formation of a C=N bond, followed by cyclization and aromatization to yield the fused bicyclic product. ajol.info Similarly, the (4+2) cyclocondensation of indoles (a related heterocycle) with donor-acceptor cyclopropanes is catalyzed by a Brønsted acid. The mechanism is believed to start with the acid-catalyzed ring-opening of the cyclopropane (B1198618) to form a carbocation intermediate, which is then trapped by the indole (B1671886) in a process that alkylates both the nitrogen and the C-2 position. acs.org

Michael Addition Mechanisms

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The general mechanism proceeds in three key steps: masterorganicchemistry.com

Deprotonation: A base removes a proton from the nucleophile (the Michael donor) to form an enolate or a related stabilized carbanion.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the electrophilic α,β-unsaturated compound (the Michael acceptor). This breaks the C=C π-bond and forms a new C-C single bond, resulting in a new enolate.

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used in the first step) to give the final product.

Pyrrole derivatives can act as Michael donors. For instance, the synthesis of certain polysubstituted pyrroles utilizes a double Michael addition of an enamine to a suitable acceptor, followed by an aromatization step. mdpi.com Intramolecular Michael additions of pyrrole derivatives have also been explored extensively and applied in the synthesis of natural products. anu.edu.au

Mechanism of Action for Derivatized Analogs

Derivatives of this compound have been investigated for a range of biological activities, and understanding their mechanism of action is key to developing new therapeutic agents.

Antiviral Activity: Heteroaryl-ethanolamine derivatives, which include structures analogous to this compound, have shown activity against viruses like the human cytomegalovirus (HCMV). While the precise mechanism is not always fully elucidated, some compounds have been shown to inhibit the HCMV polymerase, an enzyme essential for viral replication. google.com

Anticancer Activity:

Apoptosis Induction: Pyrazole derivatives synthesized from a chalcone (B49325) of 1-methyl-1H-pyrrole-2-carbaldehyde have demonstrated anticancer properties. Their mechanism involves the modulation of key apoptotic pathways. These compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Bax, p53, and Caspase-3, thereby promoting programmed cell death in cancer cells. nih.gov

Dual Tubulin and Aromatase Inhibition: Pyrrole-indole hybrids have been designed as dual-targeting anticancer agents. Molecular docking studies predict that their mechanism for aromatase inhibition involves chelation of the heme iron by the pyrrole ring. Their anti-tubulin activity is proposed to occur via inhibition of the colchicine (B1669291) binding site through hydrophobic interactions. nih.gov

Kinase Inhibition: Quinoxaline urea (B33335) analogs, which incorporate the 1-methyl-1H-pyrrole moiety, have been identified as potential therapeutics for pancreatic cancer. Their mechanism of action involves the modulation of IKKβ phosphorylation, a key step in the NF-κB signaling pathway, which is often dysregulated in cancer. nih.gov

The following table details the proposed mechanisms for various biologically active analogs.

| Derivative Class | Biological Activity | Proposed Mechanism of Action | Target(s) |

| Heteroaryl-ethanolamines | Antiviral | Inhibition of viral polymerase google.com | HCMV Polymerase google.com |

| Pyrazole Derivatives | Anticancer | Modulation of apoptotic pathways nih.gov | Bcl-2, Bax, p53, Caspase-3 nih.gov |

| Pyrrole-Indole Hybrids | Anticancer | Dual inhibition of tubulin and aromatase nih.gov | Tubulin (colchicine site), Aromatase (heme) nih.gov |

| Quinoxaline Urea Analogs | Anticancer | Modulation of IKKβ phosphorylation nih.gov | IKKβ nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 1 Methyl 1h Pyrrol 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 2-(1-methyl-1H-pyrrol-2-yl)ethanol, a ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the three protons on the pyrrole (B145914) ring, and the protons of the ethanol (B145695) side chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, revealing the carbon framework of a molecule. pressbooks.pub A ¹³C NMR spectrum of this compound would display separate signals for each of the seven unique carbon atoms: the N-methyl carbon, the four carbons of the pyrrole ring, and the two carbons of the ethanol group. The chemical shifts of these signals are indicative of the hybridization and electronic environment of each carbon atom. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, such as those within the ethanol chain and on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively linking each proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the region of 3200–3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic side chain, as well as C-N and C-O stretching vibrations. iucr.orgorgchemres.orgacgpubs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum typically shows broad absorption bands corresponding to π-π* and n-π* transitions. For this compound, the pyrrole ring constitutes the primary chromophore, and its UV-Vis spectrum would indicate the wavelengths of maximum absorption (λmax), offering insights into the electronic structure of the conjugated system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for measuring the mass-to-charge ratio of a molecule. This technique provides a very precise molecular weight, which can be used to determine the exact elemental composition and thus validate the molecular formula of the compound. For this compound (C₇H₁₁NO), HRMS would confirm this formula by providing a measured mass that matches the calculated theoretical mass with a very low margin of error. rsc.org

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure

Crystal System and Space Group Determination

The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. Studies on derivatives of this compound reveal a tendency to crystallize in common crystal systems. For instance, the ketone derivative, 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. mdpi.comresearchgate.netresearchgate.net This non-centrosymmetric space group is common for chiral molecules or molecules that pack in a chiral environment.

Another derivative, N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine, adopts a monoclinic crystal system with the space group P2₁/c. iucr.org Similarly, a 1H-pyrrole-2,5-dione derivative has been reported to crystallize in the monoclinic P2₁/c space group. mdpi.com In contrast, 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile crystallizes in the triclinic system with the space group P-1. nih.gov

The choice of the crystal system and space group is influenced by the molecular shape, the presence of functional groups, and the efficiency of crystal packing, which aims to maximize stabilizing intermolecular interactions.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P2₁2₁2₁ | mdpi.comresearchgate.netresearchgate.net |

| N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine | Monoclinic | P2₁/c | iucr.org |

| 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile | Triclinic | P-1 | nih.gov |

| Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate | Triclinic | P-1 | nih.gov |

Molecular Conformation and Bond Geometry Analysis

X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. In derivatives of this compound, the pyrrole ring is typically planar, as expected for an aromatic system. mdpi.com

For 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, the geometry of the pyrrole ring is consistent with other pyrrole derivatives. researchgate.net The orientation of the substituent at the C2 position of the pyrrole ring is a key conformational feature. In (E)-3-(1-methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, the molecule is slightly twisted, with a dihedral angle of 29.3° between the benzene (B151609) and pyrrole rings. nih.gov Similarly, in N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine, the two aromatic rings are twisted by 24.20 (5)°. iucr.org This twisting is a common feature to relieve steric strain between the rings and the linking group.

The planarity of the molecule is more pronounced in some derivatives. For instance, the 12 non-hydrogen atoms of 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile are essentially coplanar. nih.gov In ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, the 15 non-hydrogen atoms are approximately coplanar, with a slight twist between the ethene and pyrrole rings. nih.gov

| Compound | Key Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| (E)-3-(1-methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one | Dihedral angle between benzene and pyrrole rings | 29.3 | nih.gov |

| N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine | Dihedral angle between pyrrole and triazole rings | 24.20 (5) | iucr.org |

| Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate | C—C—N—C torsion angle between ethene and pyrrole rings | -8.26 (18) | nih.gov |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules are arranged in a crystal is determined by a variety of intermolecular interactions. For derivatives of this compound, hydrogen bonding and π-π stacking are significant forces in the crystal packing.

In the absence of a strong hydrogen bond donor like the hydroxyl group in the parent ethanol compound, weaker C-H···O and C-H···N interactions become important. In the crystal structure of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, dimers are formed through C-H···O and C-H···Cl bonds, which then form a chain. mdpi.comresearchgate.net The 3D network in this structure is further stabilized by C-H···π interactions. mdpi.com

For derivatives containing suitable functional groups, stronger hydrogen bonds dictate the packing. For example, in N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine, a chain motif is formed through N—H···N hydrogen bonding. iucr.org

π-π stacking interactions are also observed, particularly involving the electron-rich pyrrole ring. In the crystal structure of 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, supramolecular tapes formed by C—H···N interactions are connected into layers via π–π interactions between translationally related pyrrole rings, with a centroid-centroid distance of 3.8754 (10) Å. nih.gov Similarly, π-π interactions between triazolyl rings with a centroid-centroid separation of 3.6422 (10) Å are observed in a triazole derivative. iucr.org The pyrrole ring itself can also participate in π-π stacking interactions with other aromatic residues, which is a key interaction in biological systems. mdpi.com

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | C-H···O and C-H···Cl Hydrogen Bonding | Formation of dimers that create a chain structure. | mdpi.comresearchgate.net |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | C-H···π Interactions | Stabilizes the 3D crystal network. | mdpi.com |

| N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine | N-H···N Hydrogen Bonding | Results in a chain motif. | iucr.org |

| 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile | π-π Stacking | Connection of supramolecular tapes into layers with a pyrrole ring centroid-centroid distance of 3.8754 (10) Å. | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 1 Methyl 1h Pyrrol 2 Yl Ethanol and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of pyrrole (B145914) derivatives, offering a detailed picture of their electronic makeup and potential for chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For pyrrole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.comresearchgate.net

The exploration of energy landscapes helps in understanding the stability of different conformers and isomers. For instance, studies on pyrrole derivatives have shown that substitutions on the pyrrole ring can significantly influence the molecule's geometry and stability. researchgate.netresearchgate.net The planarity of the molecule, which is crucial for π-electron delocalization, can be assessed, and any deviations from planarity due to steric hindrance from substituents can be quantified. mdpi.com

| Parameter | Description | Typical DFT Functional/Basis Set |

| Geometry Optimization | Finding the minimum energy structure | B3LYP/6-31G(d,p) |

| Energy Landscapes | Mapping potential energy as a function of molecular geometry | M06-2X/6-31+G(d,p) |

This table summarizes the application of DFT in determining the geometry and energy of pyrrole derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the behavior of molecules in their electronically excited states. This is crucial for understanding their photophysical properties, such as how they absorb and emit light. TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (UV-Vis spectrum). researchgate.netresearchgate.net

By analyzing the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the excitation (e.g., π→π* or n→π*) can be determined. researchgate.net For many pyrrole derivatives, the lowest energy electronic transition is a HOMO→LUMO transition, which is often characterized as an intramolecular charge transfer (ICT). nih.gov The choice of functional, such as CAM-B3LYP or M06-2X, is critical for accurately predicting the electronic spectra, especially for systems exhibiting charge transfer. mdpi.comresearchgate.net

| Property | Description | Computational Method |

| Vertical Excitation Energies | Energy required to promote an electron to a higher energy level without changing the geometry | TD-DFT |

| Electronic Spectra (UV-Vis) | Prediction of absorption wavelengths and oscillator strengths | TD-DFT |

| Nature of Electronic Transitions | Identification of orbitals involved (e.g., HOMO-LUMO) | TD-DFT |

This table outlines the use of TD-DFT in studying the excited state and spectral properties of pyrrole compounds.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the delocalization of electron density within a molecule. It provides a picture of the bonding in terms of localized orbitals and examines the interactions between them. For 2-(1-methyl-1H-pyrrol-2-yl)ethanol and its analogs, NBO analysis can reveal the extent of π-electron delocalization within the pyrrole ring and between the ring and its substituents. youtube.comyoutube.comyoutube.com

The stability of a molecule can be related to hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled bonding orbital with an adjacent empty or partially filled non-bonding or antibonding orbital. The energy of these interactions, denoted as E(2), can be calculated using NBO analysis. researchgate.netjcsp.org.pktandfonline.com Larger E(2) values indicate stronger interactions and greater stabilization. tandfonline.com NBO analysis also provides information about the charge distribution on different atoms in the molecule, helping to identify electron-rich and electron-poor sites. nih.gov

| NBO Parameter | Information Provided |

| E(2) Stabilization Energy | Quantifies the strength of hyperconjugative interactions |

| Orbital Occupancy | Describes the electron density in bonding, non-bonding, and antibonding orbitals |

| Natural Atomic Charges | Provides the charge distribution on each atom |

This table highlights key parameters obtained from NBO analysis and their significance.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netacs.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent positive electrostatic potential and are associated with electrophilic reactivity (electron-poor areas). researchgate.netresearchgate.net Green regions denote areas of neutral potential. For pyrrole derivatives, the MEP map can show the electron-rich nature of the pyrrole ring and the influence of substituents on the charge distribution. researchgate.netpearson.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. Organic materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. nih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net

DFT calculations can be used to compute the components of the hyperpolarizability tensor. researchgate.netscientific.net For pyrrole derivatives, the presence of electron-donating and electron-accepting groups can lead to a significant intramolecular charge transfer upon excitation, which often results in a large hyperpolarizability. rsc.org The design of new pyrrole-based materials with enhanced NLO properties is often guided by these computational predictions. nih.govrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving pyrrole derivatives. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined.

For example, in the synthesis of pyrrole derivatives, computational studies can help to understand the step-by-step process of bond formation and breaking. researchgate.netresearchgate.net This includes identifying key intermediates and the energy barriers associated with each step of the reaction. acs.org For complex reactions, such as multi-component reactions leading to pyrrole scaffolds, computational analysis of mechanistic networks can help to rationalize the formation of observed products and even predict unexpected outcomes. acs.org These theoretical insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.comaau.dknih.govscirp.orgmdpi.comfrontiersin.org

Molecular Modeling Approaches for Ligand-Target Interactions

Molecular modeling is a critical computational tool used to simulate and predict how a ligand, such as this compound or its analogs, interacts with a biological target, typically a protein or enzyme. These approaches are fundamental in drug discovery and development for understanding binding mechanisms, predicting binding affinity, and guiding the design of more potent and selective molecules.

The primary molecular modeling technique for studying ligand-target interactions is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in various conformations within the active site of the target protein and scoring these poses based on a scoring function that estimates the binding energy.

In studies of pyrrole derivatives, molecular docking has been extensively used to elucidate binding modes with various protein targets. For instance, docking simulations have been performed for novel tolmetin (B1215870) derivatives with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for pyrrole-based Schiff bases with Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), and for other pyrrole analogs with targets like BACE 1 and proteins from S. aureus. semanticscholar.orgbiointerfaceresearch.commdpi.comnih.gov

The general workflow for these studies involves several key steps:

Preparation of the Target Protein: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Preparation of the Ligand: The 2D structure of the ligand is drawn and converted into a 3D conformation. Its geometry is optimized to find the lowest energy state.

Docking Simulation: Software such as AutoDock or Glide is used to perform the docking calculations, which systematically search for the best binding poses of the ligand within the receptor's active site. biointerfaceresearch.comnih.gov

Analysis of Results: The resulting docked poses are analyzed to identify the one with the lowest binding energy or best score. Visualization tools like PyMol and LIGPLOT+ are used to examine the specific non-bonded interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

For example, a docking study of a pyrrole-based Schiff base in the active site of MAO-B revealed two π-π interactions with the amino acid Phe343, involving the pyrrole and tryptophan fragments of the ligand. mdpi.com The analysis also highlighted hydrophobic interactions with Tyr398 and Tyr435, which are key residues in the enzyme's aromatic cage. mdpi.com Similarly, investigations into pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives showed strong hydrogen bonding interactions with the key aspartate dyad (Asp228 and Asp 32) in the BACE 1 active site. nih.gov These detailed interaction analyses are crucial for explaining the observed biological activity and for the rational design of new, improved analogs.

| Pyrrole Analog Class | Protein Target | Software Used | Key Interactions Observed | Reference |

|---|---|---|---|---|

| Tolmetin Derivatives | VEGFR-2 | Not Specified | Prediction of binding pattern and affinity. | semanticscholar.org |

| Pyrrole-based Schiff Bases | MAO-B, AChE | Not Specified | π-π interactions with Phe343; Hydrophobic interactions with Tyr398 and Tyr435 (in MAO-B). | mdpi.com |

| Pyrrole Coupled Carbothioamide Derivatives | S. aureus protein (PDB: 6FTB) | AutoDock 4.2 | Analysis of binding region and interaction within the binding site. | biointerfaceresearch.com |

| Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide | AChE, BACE 1 | Glide (Schrödinger) | Hydrogen bonding with Asp228 and Asp32 (in BACE 1). | nih.gov |

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. Computational, or in silico, ADMET prediction provides an early assessment of a compound's potential for absorption, distribution, metabolism, excretion, and toxicity. These methods are cost-effective and rapid, allowing for the screening of large libraries of compounds and the early identification of candidates with unfavorable ADMET profiles.

Various software and web-based tools are available for these predictions, including QikProp (Schrödinger), SwissADME, and ChemAxon's Chemicalize. semanticscholar.orgmdpi.comnih.gov These programs use a compound's chemical structure to calculate a range of physicochemical and pharmacokinetic parameters.

Key ADMET-related properties that are commonly predicted for pyrrole derivatives include:

Physicochemical Descriptors: Properties such as molecular weight (MW), octanol/water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These descriptors are fundamental to predicting a compound's behavior.

Lipinski's Rule of Five: This rule is often used as a filter to assess a compound's "drug-likeness" and potential for good oral absorption. It states that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Studies on pyrrole-based Schiff bases have used these rules to evaluate their potential as drug candidates. mdpi.com

Absorption and Blood-Brain Barrier (BBB) Permeability: Predictions are made regarding a compound's gastrointestinal absorption and its ability to cross the blood-brain barrier. The BBB partition coefficient is a critical parameter for compounds targeting the central nervous system. For a dual MAO-B and AChE inhibitor, a pyrrole-based Schiff base, the in silico calculated BBB partition coefficient was found to be within the optimal range, and the predicted oral absorption was 62%. mdpi.com

Metabolism: Computational tools can hypothesize the primary metabolites of a compound by identifying likely sites of metabolic reactions, such as hydroxylation, dehydrogenation, and epoxidation. mdpi.com

Toxicity: Predictions can include potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxic effects.

For example, ADME predictions for novel pyrrole-benzimidazole derivatives were calculated using the SwissADME online program to assess their drug-likeness and pharmacokinetic properties. nih.gov In another study, the SwissADME web tool was used to calculate the physicochemical descriptors for novel tolmetin derivatives. semanticscholar.org

| Parameter | Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Violated (3 violations) | Indicates potential issues with oral bioavailability. | mdpi.com |

| BBB Partition Coefficient | Within optimal range | Suggests the compound may cross the blood-brain barrier. | mdpi.com |

| Oral Absorption | 62% | Predicts moderate to good absorption from the gut. | mdpi.com |

| Metabolism | 4 primary metabolites hypothesized | Provides insight into the compound's metabolic fate. | mdpi.com |

Applications of 2 1 Methyl 1h Pyrrol 2 Yl Ethanol As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The true synthetic power of 2-(1-methyl-1H-pyrrol-2-yl)ethanol is realized upon its conversion to its aldehyde or ketone form. These carbonyl derivatives are pivotal in constructing elaborate molecular frameworks, particularly those containing multiple heterocyclic rings. The electron-rich nature of the 1-methylpyrrole (B46729) ring, combined with the reactivity of the carbonyl group, enables a variety of condensation and cyclization reactions, making it a cornerstone for synthesizing medicinally and materially significant compounds. researchgate.netorganic-chemistry.org

Pyrrole-based chalcones, which are α,β-unsaturated ketones incorporating a pyrrole (B145914) moiety, are of significant interest due to their wide-ranging pharmacological activities. nih.gov The synthesis of these structures frequently employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.

The journey from this compound to a pyrrole-based chalcone (B49325) begins with its oxidation.

Route A: Oxidation of the primary alcohol yields 1-methyl-1H-pyrrole-2-carbaldehyde. This aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate aryl or heteroaryl ketone. For instance, the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 1-(3,4-dichlorophenyl)ethan-1-one in the presence of a base like sodium hydroxide (B78521) affords the corresponding chalcone. researchgate.netacgpubs.org

Route B: More vigorous oxidation can yield 2-acetyl-1-methylpyrrole (B1200348). This ketone can then be condensed with various aryl aldehydes. Research has demonstrated the synthesis of a series of potent antimicrobial and anticancer chalcones by reacting 2-acetyl-1-methylpyrrole with 5-(aryl)furfural derivatives in the presence of sodium hydroxide in methanol (B129727). nih.govmdpi.com The resulting chalcones were obtained in good yields, ranging from 57–83%. mdpi.com

| Ketone/Aldehyde 1 | Ketone/Aldehyde 2 | Base/Solvent | Product | Reference |

| 2-acetyl-1-methylpyrrole | 5-(4-nitrophenyl)furan-2-carbaldehyde | NaOH / Methanol | 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one | mdpi.com |

| 2-acetyl-1-methylpyrrole | 5-(4-chlorophenyl)furan-2-carbaldehyde | NaOH / Methanol | 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one | mdpi.com |

| 1-(2,4,6-trimethoxyphenyl)ethan-1-one | 1-methyl-1H-pyrrole-2-carbaldehyde | KOH / Methanol | (E)-3-(1-methyl-1H-pyrrol-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | acgpubs.org |

The fusion of pyrrole and pyrimidine (B1678525) rings creates the pyrrolo[2,3-d]pyrimidine scaffold, a class of compounds known as 7-deazapurines. These structures are of immense interest in medicinal chemistry due to their structural similarity to the purine (B94841) bases found in DNA and RNA, leading to significant biological activity. researchgate.netekb.eg The synthesis of this framework often begins with a suitably functionalized pyrrole.

Starting from this compound, a multi-step synthesis is required to generate the necessary precursors for pyrimidine ring formation. A common strategy involves the synthesis of 2-amino-1H-pyrrole-3-carbonitriles. These precursors can then be cyclized to form the pyrimidine ring. For example, fusing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with urea (B33335) or thiourea (B124793) leads directly to the formation of 4-amino-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one and its thione analogue, respectively. ajol.info Other methods include the reaction of 2-aminopyrroles with isothiocyanates or the cyclization of 2-acylpyrrole derivatives with various reagents. ekb.egnih.gov

While the pathway from the starting ethanol (B145695) is not direct, its conversion to a functionalized pyrrole intermediate is the critical link to accessing these valuable bicyclic heterocycles.

The oxidation of this compound to 1-methyl-1H-pyrrole-2-carbaldehyde provides a direct entry point for the synthesis of pyrrole-containing hydrazones and Schiff bases. These derivatives are formed through the condensation of the aldehyde with hydrazines and primary amines, respectively, and are recognized for their biological importance and utility as synthetic intermediates. rjlbpcs.comsrce.hr

Hydrazones: The reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with various substituted hydrazines or hydrazides yields the corresponding hydrazone derivatives. For example, reacting the aldehyde with [4-(aryl)-1,3-thiazol-2-yl]hydrazines in ethanol produces a series of hydrazone-bridged thiazole-pyrrole compounds. tandfonline.com These reactions are typically straightforward and provide the products in good yields. tandfonline.comnih.gov

Schiff Bases (Imines): The condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with primary amines readily forms Schiff bases, also known as azomethines (-C=N-). These compounds are valuable in their own right and as intermediates for other heterocycles. Syntheses are often carried out by simply refluxing the aldehyde and amine in a suitable solvent like ethanol. rjlbpcs.comresearchgate.netasianpubs.org For example, N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline is synthesized from pyrrole-2-carbaldehyde and p-anisidine. asianpubs.org

| Pyrrole Precursor | Reactant | Product Type | Example Product | Reference |

| 1-methyl-1H-pyrrole-2-carbaldehyde | [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine | Hydrazone | 1-Methylpyrrole-2-carboxaldehyde (B72296) [4-(4-methylphenyl)-1,3-thiazol-2-yl] hydrazone | tandfonline.com |

| 1-methyl-1H-pyrrole-2-carbaldehyde | [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazine | Hydrazone | 1-Methylpyrrole-2-carboxaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl] hydrazone | tandfonline.com |

| Pyrrole-2-carbaldehyde | p-toluidine | Schiff Base | N-((1H-pyrrol-2-yl)methylene)-4-methylaniline | rjlbpcs.com |

| Pyrrole-2-carbaldehyde | 4-methoxyaniline | Schiff Base | N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline | asianpubs.org |

The 1-methylpyrrole moiety, derived from this compound, can be incorporated into more complex fused heterocyclic systems, such as imidazopyridines. Imidazopyridines are privileged structures in medicinal chemistry, found in drugs like Zolpidem. researchgate.netbeilstein-journals.org